MM-589 TFA salt - 2097887-21-1

MM-589 TFA salt

Catalog Number: EVT-276503
CAS Number: 2097887-21-1
Molecular Formula: C30H45F3N8O7
Molecular Weight: 686.7342
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MM-589 is a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)−Mixed Lineage Leukemia (MLL) Protein-Protein Interaction. MM-589 binds to WDR5 with an IC50 value of 0.90 nM (Ki value <1 nM) and inhibits the MLL H3K4 methyltransferase (HMT) activity with an IC50 value of 12.7 nM. MM-589 potently and selectively inhibits cell growth in human leukemia cell lines harboring MLL translocations and is >40 times better than the previously reported compound MM-401. MM-589 represents the most potent inhibitor of the WDR5−MLL interaction reported to date, and further optimization of MM-589 may yield a new therapy for acute leukemia.
Overview

MM-589 TFA salt, also known as the trifluoroacetate salt of MM-589, is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is classified as a derivative of a specific pharmacological agent, which is designed to enhance its solubility and bioavailability. The TFA (trifluoroacetic acid) salt form is often utilized in research due to its improved stability and ease of handling compared to its free base form.

Source and Classification

MM-589 TFA salt is synthesized from its parent compound, which belongs to a class of compounds that exhibit potential therapeutic effects. The classification of MM-589 falls under small organic molecules that are often used in drug development processes. Its chemical structure and properties make it suitable for various applications in biological research and pharmaceutical formulations.

Synthesis Analysis

The synthesis of MM-589 TFA salt involves several key steps:

  1. Starting Materials: The synthesis typically begins with the appropriate amino acid or peptide precursor.
  2. Activation: The carboxylic acid group of the amino acid is activated using coupling reagents such as HCTU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine.
  3. Formation of the Salt: The resulting product is treated with trifluoroacetic acid to form the TFA salt, enhancing its solubility in aqueous solutions.
  4. Purification: The product is purified using techniques like high-performance liquid chromatography (HPLC) to isolate the desired TFA salt form.

Technical details regarding the synthesis can include NMR (nuclear magnetic resonance) spectroscopy for structural confirmation and mass spectrometry for molecular weight determination .

Molecular Structure Analysis

The molecular structure of MM-589 TFA salt can be characterized by its specific stereochemistry and functional groups. Typically, it contains:

  • Amino Acid Backbone: A central carbon atom bonded to an amino group, a carboxyl group, and a side chain specific to the amino acid.
  • Trifluoroacetate Group: This group contributes to the compound's solubility and stability.

Data from NMR spectroscopy can provide insights into the chemical shifts corresponding to different atoms within the molecule, allowing for detailed structural elucidation .

Chemical Reactions Analysis

MM-589 TFA salt participates in various chemical reactions typical for amino acids and peptides:

  1. Peptide Bond Formation: It can react with other amino acids or peptide derivatives to form longer chains through condensation reactions.
  2. Deprotection Reactions: Under appropriate conditions, the TFA group can be removed to yield the free base form of MM-589.
  3. Coupling Reactions: The compound can be involved in coupling reactions with other functionalized molecules for further derivatization.

These reactions are often monitored using analytical techniques such as thin-layer chromatography (TLC) or HPLC .

Mechanism of Action

The mechanism of action for MM-589 TFA salt primarily revolves around its interaction with biological targets, which may include receptors or enzymes relevant to therapeutic pathways. The exact mechanism can vary depending on its application but generally involves:

  1. Binding Affinity: The TFA salt form enhances binding affinity due to increased solubility.
  2. Biological Activity Modulation: It may modulate biological responses by influencing signaling pathways or enzymatic activities.

Data supporting these mechanisms often come from pharmacological studies assessing efficacy and potency against specific biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of MM-589 TFA salt are crucial for understanding its behavior in biological systems:

  • Solubility: The TFA salt form typically exhibits high solubility in water compared to its free base.
  • Stability: It shows enhanced stability under various storage conditions, making it suitable for long-term experiments.
  • Melting Point: Characteristic melting points can be determined through differential scanning calorimetry (DSC) analyses.

Relevant data from these analyses contribute to the formulation strategies employed in drug development .

Applications

MM-589 TFA salt has several scientific applications:

  1. Drug Development: Its properties make it a candidate for further development into therapeutic agents targeting specific diseases.
  2. Biochemical Research: Used in studies involving protein interactions, enzyme kinetics, and receptor binding assays.
  3. Analytical Chemistry: Employed as a standard reference material in various analytical methods.

The versatility of MM-589 TFA salt underscores its significance in both academic research and pharmaceutical industries, paving the way for potential breakthroughs in drug discovery .

Introduction

Overview of Protein-Protein Interaction (PPI) Inhibitors in Oncology

Protein-protein interactions govern fundamental cellular processes, and their dysregulation is a hallmark of cancer pathogenesis. Targeting PPIs represents a promising therapeutic strategy, particularly for intracellular targets inaccessible to conventional biologics. Small molecules often fail to disrupt large, flat PPI interfaces due to limited binding surface engagement. By contrast, macrocyclic peptides and peptidomimetics occupy a "therapeutic sweet spot" – combining the target specificity of antibodies with the cell permeability of small molecules [4] [7]. Their constrained cyclic structures enable high-affinity binding to discontinuous epitopes, making them ideal for modulating historically "undruggable" oncogenic PPIs like MDM2-p53 or WDR5-MLL. As shown in Table 1, macrocyclic peptides bridge critical pharmacological gaps between drug modalities.

Table 1: Comparative Properties of Therapeutic Modalities for Targeting PPIs

PropertySmall MoleculesLinear PeptidesMacrocyclic PeptidesBiologics
Molecular Weight<500 Da500-2000 Da500-2000 Da>5000 Da
Binding Surface Area300-1000 ŲVariable1000-3000 Ų1500-3000 Ų
Cell PermeabilityHighLowModerateNone
PPI Target FlexibilityLowModerateHighHigh
Protease ResistanceHighLowHighVariable

Role of WDR5-MLL Interaction in Leukemogenesis

WD repeat domain 5 (WDR5) is a critical scaffolding protein within mixed-lineage leukemia (MLL) histone methyltransferase complexes. These complexes catalyze histone H3 lysine 4 di- and tri-methylation (H3K4me2/me3), epigenetic marks associated with transcriptional activation. The WDR5-MLL interaction occurs via a conserved "WIN site" (WDR5 interaction site) within MLL proteins, where an arginine residue (Arg3765 in MLL1) inserts into a deep binding pocket on WDR5 [3] [9]. This interaction is essential for the structural integrity and catalytic activity of MLL complexes. In leukemias driven by MLL gene rearrangements (e.g., MLL-AF9, MLL-AF4), the WDR5-MLL PPI becomes a dependency for maintaining aberrant epigenetic programs that block differentiation and promote self-renewal. Notably, WDR5 utilizes the same binding pocket for interactions with both MLL and methylated histone H3, suggesting competitive regulation [3].

Rationale for Targeting WDR5 in MLL-Rearranged Leukemias

MLL-rearranged leukemias exhibit profound oncogenic dependency on WDR5. Genetic ablation of WDR5 disrupts MLL complex activity, depletes H3K4 methylation at critical loci, and selectively induces apoptosis in leukemia cells harboring MLL fusions. This dependency arises because MLL fusion proteins retain the WIN site and rely on WDR5 to assemble functional complexes that drive leukemogenic gene expression [6] [9]. Importantly, non-rearranged leukemias (e.g., HL-60) show significantly lower sensitivity to WDR5 disruption. MM-589 TFA salt capitalizes on this vulnerability by specifically blocking the WIN site. As shown in Table 2, MM-589 exhibits potent and selective cytotoxicity in MLL-rearranged cell lines compared to non-rearranged counterparts.

Table 2: Selective Anti-Proliferative Activity of MM-589 in Leukemia Cell Lines

Cell LineGenetic FeatureAssay DurationIC₅₀ (μM)Source
MV4-11MLL-AF4 fusion4 days0.25 [1]
MV4-11MLL-AF4 fusion7 days0.29 [1] [5]
MOLM-13MLL-AF9 fusion4 days0.21 [1]
MOLM-13MLL-AF9 fusion7 days0.10 [1] [8]
HL-60No MLL rearrangement4 days8.56 [1] [5]

Emergence of Macrocyclic Peptidomimetics as PPI Modulators

Macrocyclic peptidomimetics represent an innovative approach to overcome limitations of linear peptides and small molecules in PPI inhibition. Their constrained ring structures reduce conformational flexibility, lowering entropic penalties upon target binding while enhancing proteolytic stability and membrane permeability [4] [7]. MM-589 exemplifies this class, featuring a macrocyclic core designed to mimic the spatial conformation of the native MLL WIN site peptide (ARAEVHLRKSAFD). Its design optimizes key interactions: a guanidine-like moiety engages the WIN site arginine-binding pocket, while hydrophobic elements contact adjacent subsites [6]. Compared to earlier-generation WIN site inhibitors like OICR-9429 (a small molecule), MM-589 achieves significantly higher binding affinity and selectivity due to its extended interface engagement, as shown in Table 3.

Properties

CAS Number

2097887-21-1

Product Name

MM-589 TFA salt

IUPAC Name

N-((3R,6S,9S,12R)-6-Ethyl-12-methyl-9-(3-(3-methylguanidino)-propyl)-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetraazacyclotetradecan- 12-yl)isobutyramide trifluoroacetic acid

Molecular Formula

C30H45F3N8O7

Molecular Weight

686.7342

InChI

InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)/t19-,20-,21+,28+;/m0./s1

InChI Key

NARXNZHWAWPJIY-HTCBAMNXSA-N

SMILES

CC(C)C(N[C@@]1(C)C(N[C@@H](CCCNC(NC)=N)C(N[C@@H](CC)C(N[C@H](C2=CC=CC=C2)C(NCC1)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

MM-589; MM 589; MM589.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.